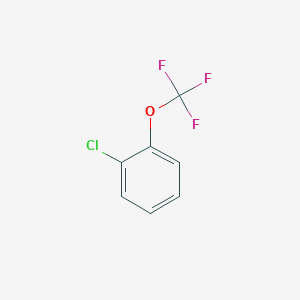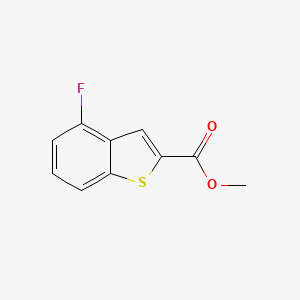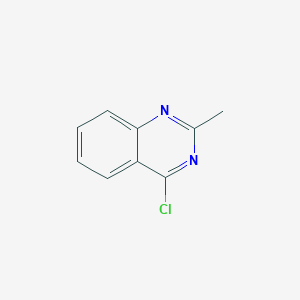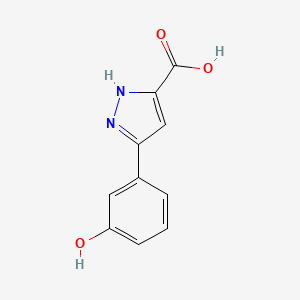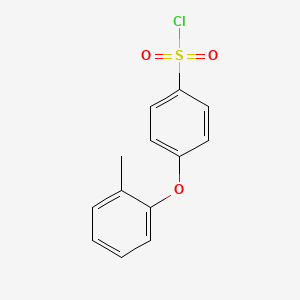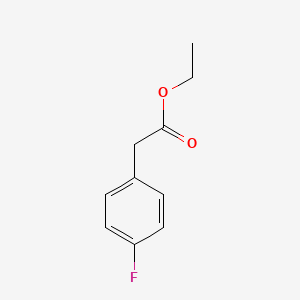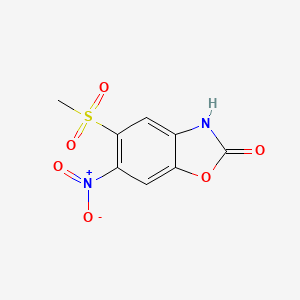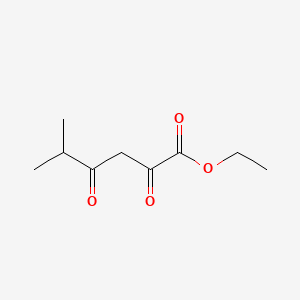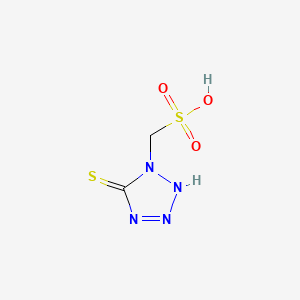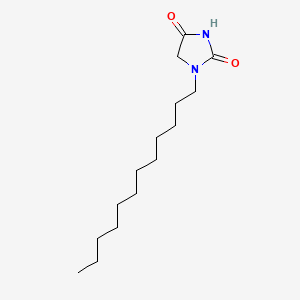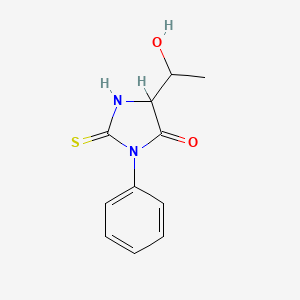
3-ブロモ-2,5-ジメチルフェノール 4,4'-(3H-2,1-ベンゾオキサチオール-3-イリデン)ビス S,S-ジオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide: is a complex organic compound known for its unique chemical structure and properties
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or indicator in various analytical techniques, such as titrations and spectroscopy, due to its distinct spectral properties.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes, providing insights into biological mechanisms.
Medicine
Potential medicinal applications include its use as an antimicrobial agent or in drug delivery systems, exploiting its phenolic structure for therapeutic benefits.
Industry
In industry, this compound could be utilized in the manufacture of dyes, pigments, or other chemical products that require its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would likely be optimized to minimize waste and improve efficiency, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenolic hydroxyl groups can be further oxidized to form phenolic acids.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions at the bromine or methyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can include phenolic acids, reduced phenols, and substituted derivatives, each with unique chemical and physical properties.
作用機序
The mechanism by which 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
Thymol Blue: : A related phenolic compound used as a pH indicator.
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide:
Uniqueness
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide: is unique due to its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and properties compared to similar compounds.
特性
CAS番号 |
40070-59-5 |
|---|---|
分子式 |
C23H24Br2O5S |
分子量 |
572.3 g/mol |
IUPAC名 |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
InChIキー |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
異性体SMILES |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
正規SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


